molecular formula C10H4N2O2S B15165209 [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile CAS No. 225242-15-9

[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile

Cat. No.: B15165209
CAS No.: 225242-15-9
M. Wt: 216.22 g/mol
InChI Key: XVXGUQJZXIGORR-UHFFFAOYSA-N
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Description

[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile: is a heterocyclic compound that features a unique fusion of dioxin and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-oxocarboxylic acids under photooxidative conditions with blue UV irradiation and hydrogen peroxide as an oxidant .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, imines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Studied for its unique electronic properties and potential as a ligand in coordination chemistry.

Biology and Medicine:

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile is not fully understood. it is believed to interact with biological targets through the benzothiazole moiety, which is known to bind to various enzymes and receptors. The nitrile group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

    Benzothiazole: Shares the benzothiazole ring but lacks the dioxin moiety.

    Dioxin: Contains the dioxin ring but lacks the benzothiazole structure.

    2-Aminobenzothiazole: A simpler derivative with known biological activity.

Uniqueness:

  • The fusion of dioxin and benzothiazole rings in [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile provides unique electronic and steric properties that are not present in the individual components. This makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

CAS No.

225242-15-9

Molecular Formula

C10H4N2O2S

Molecular Weight

216.22 g/mol

IUPAC Name

[1,4]dioxino[2,3-f][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H4N2O2S/c11-5-10-12-6-3-7-8(4-9(6)15-10)14-2-1-13-7/h1-4H

InChI Key

XVXGUQJZXIGORR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(O1)C=C3C(=C2)SC(=N3)C#N

Origin of Product

United States

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